molecular formula C19H17N3O6S2 B2438120 N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432515-21-3

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B2438120
CAS No.: 1432515-21-3
M. Wt: 447.48
InChI Key: YYEWTZQPYPBALD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and benzoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activities.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-26-13-4-3-12(16(9-13)27-2)11-22(18-20-7-8-29-18)30(24,25)14-5-6-15-17(10-14)28-19(23)21-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWTZQPYPBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 41-2 (2.79 g, 11.13 mmol) in THF (71 mL) was cooled to −78° C. Lithium hexamethyldisilizane (LHMDS, 21.4 ml, 21.4 mmol, 1.0M in THF) was added and the reaction was allowed to warm to RT and stir for 30 minutes. Commercially-available, solid 1-5 (4 g, 17.12 mmol) was then added in portions, maintaining the temperature of the reaction mixture at −78° C. The reaction was allowed to slowly warm to RT. After reaching RT, the reaction was quenched with saturated ammonium chloride solution at 0° C. and extracted into EtOAc (3×150 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by normal phase chromatography (0-60% EtOAc in hexane) yielded 41-3 as a solid.
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
solvent
Reaction Step One
[Compound]
Name
Lithium hexamethyldisilizane
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

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